dBET1
Overview
Description
dBET1 is a Proteolysis-Targeting Chimera (PROTAC) that is connected by ligands for Cereblon and BRD4 . It has an EC50 of 430 nM . dBET1 is composed of (+)-JQ1 linked to NSC 527179 with a linker .
Synthesis Analysis
dBET1 is a novel and effective BRD4 degrader through the proteolysis-targeting chimera (PROTAC) strategy . It is a conjugate of (+)-JQ1 and cereblon E3 ubiquitin ligase ligand (phthalimide), which can induce highly selective cereblon-dependent BET degradation in vitro and in vivo .
Molecular Structure Analysis
The molecular weight of dBET1 is 785.27 and its molecular formula is C38H37ClN8O7S . The chemical name of dBET1 is 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide, 4-(4-chlorophenyl)-N-[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]-2,3,9-trimethyl-, (6S)- .
Chemical Reactions Analysis
dBET1 induces highly selective cereblon-dependent BET protein degradation in vitro and in vivo . It effectively inhibits LPS-induced expression of pro-inflammatory factors .
Physical And Chemical Properties Analysis
The CAS Registry Number of dBET1 is 1799711-21-9 . It is soluble to 100 mM in DMSO .
Scientific Research Applications
Application in Neurology
- Scientific Field : Neurology
- Summary of the Application : dBET1 has been used in research related to acute ischemic brain injury. It is a novel and effective BRD4 degrader through the proteolysis-targeting chimera (PROTAC) strategy .
- Methods of Application : In the study, post-ischemic dBET1 treatment was started 4 hours after stroke onset .
- Results or Outcomes : The treatment significantly ameliorated severe neurological deficits and reduced infarct volume 48 hours after stroke. It markedly reduced inflammation and oxidative stress after stroke, indicated by multiple pro-inflammatory cytokines and chemokines including IL-1β, IL-6, TNF-α, CCL2, CXCL1 and CXCL10, and oxidative damage markers 4-hydroxynonenal (4-HNE) and gp91 phox and antioxidative proteins SOD2 and GPx1 .
Application in Oncology
- Scientific Field : Oncology
- Summary of the Application : dBET1, a proteolysis-targeting chimera (PROTAC) against the bromodomain and extra-terminal domain (BET) family members, has shown cytotoxic effects on Kasumi (AML1-ETO), NB4 (PML-RARa), THP-1 (MLL-AF9), and MV4-11 (MLL-AF4) AML cell lines representing different molecular subtypes of AML .
- Methods of Application : The study identified the correlation between high expression of BRD4 and overall survival of patients with AML. It was found that targeted degradation of BRD2, BRD3, and BRD4 proteins by dBET1 showed cytotoxic effects .
- Results or Outcomes : The results indicated that dBET1 had broad anti-cancer effects on AML cell lines with different molecular lesions and provided more benefits to patients with AML .
Application in Sepsis
- Scientific Field : Immunology
- Summary of the Application : dBET1 has been used in research related to sepsis. It is a conjugate of (+)-JQ1 and cereblon E3 ubiquitin ligase ligand (phthalimide), which can induce highly selective cereblon-dependent BET degradation in vitro and in vivo .
- Methods of Application : In the study, dBET1 effectively inhibited LPS-induced expression of proinflammatory factors .
- Results or Outcomes : The treatment with dBET1 resulted in the inhibition of proinflammatory factors such as NOS2, prostaglandin-endoperoxide synthase 2 (PTGS2), IL1B, TNF, C-C motif .
Safety And Hazards
properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37ClN8O7S/c1-19-20(2)55-38-31(19)33(22-9-11-23(39)12-10-22)42-25(34-45-44-21(3)46(34)38)17-29(49)40-15-4-5-16-41-30(50)18-54-27-8-6-7-24-32(27)37(53)47(36(24)52)26-13-14-28(48)43-35(26)51/h6-12,25-26H,4-5,13-18H2,1-3H3,(H,40,49)(H,41,50)(H,43,48,51)/t25-,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEGXJXRNBALBV-PMCHYTPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37ClN8O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)acetamide |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.